N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Overview
Description
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that many similar compounds interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds often influence multiple pathways, leading to a variety of downstream effects .
Result of Action
The effects are typically a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other compounds .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on other metabolic processes, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can be compared with other pyrazole derivatives, such as:
1,3,5-trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
N-methylpyrazole: Another derivative with a different substitution pattern.
Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic systems derived from pyrazole.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .
Properties
IUPAC Name |
N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXAFQDWBJHZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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